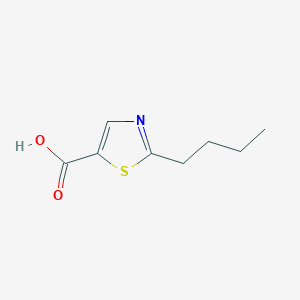

2-Butyl-1,3-thiazole-5-carboxylic acid

説明

Significance of the Thiazole (B1198619) Heterocycle in Contemporary Chemical and Biological Sciences

The thiazole ring is a five-membered heterocyclic scaffold that is integral to a multitude of natural and synthetic compounds with significant biological relevance. globalresearchonline.net Its unique chemical properties, including its aromaticity and ability to participate in hydrogen bonding and other molecular interactions, make it a versatile building block in drug design. globalresearchonline.net Thiazole-containing compounds are recognized for an extensive range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, antitumor, and anthelmintic effects. globalresearchonline.net

The profound importance of this heterocycle is underscored by its presence in numerous clinically approved drugs. globalresearchonline.net For instance, the thiazole nucleus is a critical component in drugs such as the anti-HIV agent Ritonavir, the anti-neoplastic agent Dasatinib, and the antifungal agent Ravuconazole. globalresearchonline.netglobalresearchonline.net It is estimated that nitrogen-containing heterocyclic compounds, like thiazole, are present in approximately 75% of FDA-approved small-molecule drugs, highlighting their essential role in the drug discovery process. globalresearchonline.netglobalresearchonline.net The ability to modify the thiazole ring at various positions allows medicinal chemists to fine-tune the pharmacological properties of molecules to enhance potency, selectivity, and pharmacokinetic profiles. globalresearchonline.net

Table 1: Examples of Biological Activities Associated with Thiazole Derivatives

| Biological Activity | Description | Reference Compounds |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation through various mechanisms, including kinase inhibition. | Dasatinib, Tiazofurin |

| Antiviral | Interference with viral replication cycles, notably used in HIV treatment. | Ritonavir |

| Antifungal | Disruption of fungal cell membrane integrity or essential cellular processes. | Ravuconazole |

| Anti-inflammatory | Modulation of inflammatory pathways in the body. | Meloxicam, Fanetizole |

| Antiparasitic | Efficacy against parasitic infections. | Nitazoxanide |

| Antimicrobial | Broad activity against various bacterial strains. | Sulfathiazole |

Historical Context of Thiazole-5-Carboxylic Acid Derivatives in Academic Research

The chemistry of thiazoles has been steadily developing since the pioneering work of Hofmann and Hantsch in the late 19th century. Research into thiazole-5-carboxylic acid derivatives, specifically, has been driven by the search for new therapeutic agents. A key historical data point for the subject of this article is a 1975 patent that described 2-alkyl-5-thiazole carboxylic acids, including the 2-n-butyl derivative, and identified them as having hypolipemiant (lipid-lowering) properties. google.com This early research provided a foundation for considering these compounds in the context of metabolic disorders.

In the decades since, academic research has expanded to explore a wide array of modifications to the thiazole-5-carboxylic acid scaffold to target various diseases. For example, series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have been designed and synthesized as potential anti-tumor drugs, inspired by the structure of Dasatinib. mdpi.com Other studies have focused on creating thiazole-5-carboxylic acid derivatives as inhibitors of specific enzymes, demonstrating the utility of this scaffold in rational drug design. The synthesis of these compounds often involves established chemical pathways, such as the reaction of thioamides with appropriate precursors to form the thiazole ring. researchgate.netresearchgate.net This body of work illustrates a long-standing interest in the thiazole-5-carboxylic acid core as a template for developing biologically active molecules.

Research Gaps and Future Perspectives for 2-Butyl-1,3-thiazole-5-carboxylic acid

Despite the established importance of the thiazole scaffold and early interest in its lipid-lowering potential, 2-Butyl-1,3-thiazole-5-carboxylic acid remains a sparsely studied compound in contemporary academic literature. This lack of recent investigation represents a significant research gap. While its basic chemical properties are known, its full biological activity profile has not been thoroughly characterized using modern screening techniques.

The future perspectives for this compound are promising and can be guided by the known activities of structurally related thiazoles. Key areas for future research include:

Re-evaluation of Metabolic Activity: The original patent reporting hypolipemiant activity warrants re-examination. Modern assays could confirm and quantify this activity, elucidate the mechanism of action, and explore its potential for treating conditions like hyperlipidemia or non-alcoholic fatty liver disease.

Antimicrobial and Antifungal Screening: Given the prevalence of antimicrobial activity in thiazole derivatives, 2-Butyl-1,3-thiazole-5-carboxylic acid and its simple amides or esters should be screened against a broad panel of bacterial and fungal pathogens. nih.gov

Anticancer Investigation: The structural similarity to precursors of anticancer agents suggests that this compound could serve as a valuable starting material or fragment in the design of new oncology drug candidates. kau.edu.sa Its derivatives could be tested for cytotoxic activity against various cancer cell lines.

Exploring Structure-Activity Relationships (SAR): The butyl group at the 2-position offers a site for modification. Future studies could explore how varying the length and branching of this alkyl chain impacts biological activity. Similarly, converting the carboxylic acid to a range of amides and esters would generate a library of new compounds for comprehensive screening.

The existing gap in the literature presents a clear opportunity for new research initiatives. A systematic investigation into the biological effects of 2-Butyl-1,3-thiazole-5-carboxylic acid could uncover novel therapeutic applications and enrich the broader understanding of thiazole pharmacology.

Table 2: Physicochemical Properties of 2-Butyl-1,3-thiazole-5-carboxylic acid

| Property | Value |

|---|---|

| CAS Number | 30709-73-0 |

| Molecular Formula | C8H11NO2S |

| Molecular Weight | 185.24 g/mol |

| Appearance | Solid |

Note: Data is compiled from chemical supplier databases.

Structure

3D Structure

特性

IUPAC Name |

2-butyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-2-3-4-7-9-5-6(12-7)8(10)11/h5H,2-4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKZFUBCZHESJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(S1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50601006 | |

| Record name | 2-Butyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30709-73-0 | |

| Record name | 2-Butyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2 Butyl 1,3 Thiazole 5 Carboxylic Acid

Classical and Contemporary Cyclization Approaches

The Hantzsch thiazole (B1198619) synthesis, first described in the late 19th century, remains a cornerstone for the construction of the thiazole ring. This method and its modern variations are central to the synthesis of 2-Butyl-1,3-thiazole-5-carboxylic acid.

The classical Hantzsch synthesis involves the condensation of a thioamide with an α-halocarbonyl compound. For the synthesis of 2-Butyl-1,3-thiazole-5-carboxylic acid, the key precursors are pentanethioamide (B1281579) and a derivative of 2-chloro-3-oxopropanoic acid, such as its ethyl ester. The reaction proceeds through the formation of an intermediate by nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the halogen. Subsequent intramolecular cyclization and dehydration lead to the formation of the thiazole ring. The final step to obtain the carboxylic acid is the hydrolysis of the ester group.

A closely related synthesis of ethyl thiazole-5-carboxylate has been reported, which involves the reaction of thioformamide (B92385) with ethyl 2-chloro-2-formylacetate in refluxing acetone, affording the product in 60% yield. prepchem.com This demonstrates the feasibility of constructing the thiazole-5-carboxylate core through this general approach. The synthesis of the target molecule would follow a similar pathway, substituting thioformamide with pentanethioamide.

Table 1: Key Reactants for Hantzsch Synthesis of 2-Butyl-1,3-thiazole-5-carboxylic acid

| Reactant | Structure | Role |

| Pentanethioamide | CH3(CH2)3CSNH2 | Provides the 2-butyl and N1-C2-S fragment of the thiazole ring. |

| Ethyl 2-chloro-3-oxopropanoate | ClCH(CHO)COOEt | Provides the C4-C5 fragment with the precursor to the carboxylic acid group. |

The efficiency of the Hantzsch thiazole synthesis can be significantly influenced by the reaction conditions. Optimization of parameters such as solvent, temperature, and the use of catalysts can lead to higher yields, shorter reaction times, and milder reaction conditions. mdpi.com

Solvent Effects: A variety of solvents can be employed for the Hantzsch synthesis, with the choice often depending on the solubility of the reactants and the desired reaction temperature. Common solvents include ethanol, methanol (B129727), and acetonitrile (B52724). nih.gov In some cases, solvent-free conditions or the use of environmentally benign solvents like water-ethanol mixtures have been successfully implemented, particularly in catalyst-assisted reactions. mdpi.com

Temperature and Reaction Time: Traditionally, Hantzsch syntheses are conducted at elevated temperatures, often under reflux conditions, for several hours. nih.gov However, the use of microwave irradiation has emerged as a powerful technique to accelerate the reaction, often reducing the reaction time from hours to minutes and improving yields. For instance, a microwave-assisted Hantzsch reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas in methanol at 90°C for 30 minutes resulted in a 95% yield, a significant improvement over conventional heating which required 8 hours. nih.gov

Catalysis: The use of catalysts can also enhance the efficiency of the Hantzsch synthesis. Both acid and base catalysts can be employed. More recently, solid-supported catalysts, such as silica-supported tungstosilisic acid, have been utilized to facilitate the reaction under milder conditions and allow for easier catalyst recovery and reuse. mdpi.com The optimization of catalyst loading is crucial, as increasing the amount of catalyst beyond a certain point may not lead to further improvements in yield. mdpi.com Lipase-catalyzed synthesis of thiazole derivatives under ultrasound assistance has also been reported as a green and efficient method. nih.gov

Table 2: Comparison of Conventional and Microwave-Assisted Hantzsch Synthesis

| Method | Typical Temperature | Typical Reaction Time | Typical Yield | Reference |

| Conventional Heating | Reflux | Hours | Moderate | nih.gov |

| Microwave Irradiation | 90-120°C | Minutes | High to Excellent | nih.gov |

Advanced Functionalization Strategies for Thiazole Rings

An alternative to constructing the thiazole ring with the carboxylic acid precursor already in place is to introduce this functionality onto a pre-formed 2-butylthiazole (B12669436) core. This can be achieved through several advanced functionalization techniques.

Direct carboxylation of heteroaromatic C-H bonds using carbon dioxide as a C1 source is a green and atom-economical approach to synthesize carboxylic acids. qub.ac.uk This transformation typically requires the activation of the C-H bond, which can be achieved through the use of a strong base. For thiazoles, the C-H bond at the 2-position is the most acidic; however, with the 2-position blocked by a butyl group, carboxylation at other positions, such as C5, becomes a possibility, provided a suitable catalytic or stoichiometric system is employed. The direct carboxylation of inactive C-H bonds has been achieved using transition metal catalysts, such as rhodium, in the presence of a directing group. qub.ac.uk

Lithiation of a thiazole ring followed by quenching with an electrophile, such as carbon dioxide, is a powerful method for the introduction of a carboxylic acid group. The regioselectivity of the lithiation is highly dependent on the substituents present on the thiazole ring and the choice of the organolithium reagent. For a 2-butylthiazole, direct deprotonation at the C5 position can be challenging due to the higher acidity of the C2 proton. However, if the 2-position is blocked, lithiation at C5 becomes more feasible.

Alternatively, a halogen-metal exchange reaction can be employed. Starting from a 2-butyl-5-halothiazole (e.g., 2-butyl-5-bromothiazole), treatment with an organolithium reagent such as n-butyllithium at low temperature would generate the 2-butyl-5-lithiothiazole intermediate. This intermediate can then be trapped with carbon dioxide to afford the desired 2-butyl-1,3-thiazole-5-carboxylic acid. researchgate.net The regioselectivity of lithiation in substituted thiazoles has been studied, and in some cases, deprotonation can occur at a methyl group attached to the ring rather than the ring itself. rsc.org

The halogen dance reaction involves the base-induced intramolecular migration of a halogen atom on an aromatic ring. nih.gov This reaction can be a useful tool for the synthesis of polysubstituted thiazoles that are not readily accessible by other means. For the synthesis of 2-Butyl-1,3-thiazole-5-carboxylic acid, a hypothetical route could involve the synthesis of a dihalo-2-butylthiazole, for example, 2-butyl-4,5-dihalothiazole. A halogen dance reaction could then be used to selectively move one of the halogen atoms to a different position, followed by a halogen-metal exchange and carboxylation.

For instance, it has been shown that 2-bromothiazole (B21250) can undergo a halogen dance reaction in the presence of LDA, leading to bromine migration. nih.gov Long-range halogen dance reactions have also been observed in certain dihalogenated bithiazole systems. nih.gov While a direct application of this reaction to the synthesis of the target molecule is not explicitly reported, it represents a potential, albeit more complex, strategy for the functionalization of the thiazole core.

Strategies for Industrial and Large-Scale Production

Transitioning from laboratory-scale synthesis to industrial production necessitates a focus on efficiency, cost-effectiveness, safety, and scalability. For 2-Butyl-1,3-thiazole-5-carboxylic acid, a large-scale approach would likely be an optimized version of the Hantzsch synthesis or a related convergent synthesis pathway.

Key considerations for industrial production include:

Starting Material Availability and Cost: The selection of readily available and inexpensive starting materials is paramount. For instance, using mucochloric acid as a precursor for the C3 backbone of the carboxylic acid function has been demonstrated in the large-scale synthesis of related thiazole derivatives. google.com

Process Optimization: Reaction conditions must be fine-tuned to maximize yield and minimize reaction times. This includes optimizing temperature, pressure, solvent choice, and catalyst loading. Industrial processes often favor one-pot reactions to reduce the number of unit operations. nih.gov

Reaction Solvents and Reagents: The use of hazardous reagents and solvents is minimized. For example, replacing volatile organic compounds with greener alternatives or using biphasic solvent systems to simplify product isolation is preferred. google.com

Purification Techniques: Scalable purification methods such as distillation, crystallization, and extraction are employed instead of laboratory-scale chromatography. Patents for related compounds describe distillation at reduced pressure and recrystallization from solvent mixtures like THF/hexane or methanol/water to obtain high-purity products in large quantities. google.com

Equipment: The synthesis must be adaptable to standard industrial chemical reactors, often glass-lined or stainless steel vessels capable of handling large volumes (e.g., 2000-4000 L). google.com

A potential industrial-scale synthesis could involve reacting pentanethioamide with an ester of 2-chloro-3-oxopropanoic acid in a suitable solvent like toluene (B28343) or methanol. The use of a base, such as sodium methanolate, can facilitate the reaction. google.com The resulting ester would then be hydrolyzed under basic conditions (e.g., using caustic soda) to yield the final carboxylic acid product, which could be purified by precipitation and recrystallization. google.com

Design and Synthesis of Analogues and Derivatives of 2-Butyl-1,3-thiazole-5-carboxylic acid

The synthesis of analogues and derivatives is fundamental for structure-activity relationship (SAR) studies. This involves systematic modifications to the core structure of 2-Butyl-1,3-thiazole-5-carboxylic acid.

Altering the n-butyl group at the C2 position of the thiazole ring can significantly influence the molecule's properties. This is typically achieved by substituting the pentanethioamide starting material in the Hantzsch synthesis with other thioamides.

Common modifications and their synthetic approaches are summarized below:

| Modification Type | Example of Thioamide Precursor | Resulting C2-Substituent | Synthetic Notes |

| Chain Length Variation | Propanethioamide | Ethyl | Utilizes a shorter-chain thioamide. |

| Heptanethioamide | Hexyl | Utilizes a longer-chain thioamide. | |

| Branched Chains | 3,3-Dimethylbutanethioamide | tert-Butyl | Introduces steric bulk near the thiazole ring. nih.gov |

| Introduction of Aromaticity | Thiobenzamide | Phenyl | Incorporates an aryl group for potential π-stacking interactions. researchgate.net |

| Cyclic Structures | Cyclohexanecarbothioamide | Cyclohexyl | Replaces the flexible alkyl chain with a rigid cyclic system. nih.gov |

The general synthetic route involves the condensation of the selected thioamide with an appropriate α-halocarbonyl compound, such as ethyl 2-chloro-3-oxopropanoate, followed by ester hydrolysis.

The thiazole ring offers positions for further substitution, primarily at the C4 position, to probe the chemical space around the core molecule. The choice of the α-halocarbonyl component in the Hantzsch synthesis is the most direct way to introduce substituents at the C4 and C5 positions. Given the target molecule already has a C5-carboxylic acid, modifications would focus on the C4 position.

Strategies for introducing diversity include:

Hantzsch Synthesis with Substituted α-Halo Ketones: Reacting pentanethioamide with α-halo-β-ketoesters or α-halo-β-diketones can introduce various alkyl or aryl groups at the C4 position. For example, using ethyl 2-bromo-3-oxopentanoate would yield a 2-butyl-4-ethyl-1,3-thiazole-5-carboxylic acid derivative.

Post-Synthetic Modification: A pre-formed thiazole ring can be functionalized. For example, halogenation of the C5 position (if the carboxylic acid is not present) or C4 position, followed by cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), can introduce a wide array of aryl, heteroaryl, or alkyl groups. pharmaguideline.com The reactivity of the thiazole ring positions is key; the C5 position is generally more electron-rich and susceptible to electrophilic attack, while the C2 proton is the most acidic. pharmaguideline.com

The following table illustrates the introduction of substituents at the C4 position.

| C4-Substituent | Synthetic Precursor (α-halocarbonyl) | Reaction Type |

| Methyl | Ethyl 2-chloroacetoacetate | Hantzsch Synthesis |

| Phenyl | Ethyl 2-bromo-3-oxo-3-phenylpropanoate | Hantzsch Synthesis |

| Amide Groups | N-Aryl-2-chloro-3-oxobutanamide | Hantzsch Synthesis |

| Various Aryl/Alkyl | 2-Butyl-4-bromo-thiazole-5-carboxylate | Suzuki or Stille Coupling |

Isotopically labeled compounds are invaluable tools for studying metabolic pathways, pharmacokinetics, and reaction mechanisms. The incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioisotopes (e.g., ³H, ¹⁴C) can be achieved through various synthetic strategies.

Key labeling approaches for 2-Butyl-1,3-thiazole-5-carboxylic acid include:

Labeling the Carboxylic Acid Group: This is often the most straightforward position to label, frequently accomplished in the final synthetic step. A common method involves a halogen-metal exchange on a 5-halothiazole precursor, followed by quenching with labeled carbon dioxide (¹³CO₂ or ¹⁴CO₂). researchgate.net Modern methods also include nickel-mediated decarboxylative carboxylation, which can introduce a labeled carboxyl group.

Labeling the Thiazole Ring: Incorporating an isotope into the heterocyclic core requires the use of labeled building blocks in the Hantzsch synthesis. For example:

Using [¹⁵N]thiourea (which would then need to be converted to labeled pentanethioamide) would introduce ¹⁵N into the ring.

Synthesizing the α-halocarbonyl precursor with ¹³C atoms would place the label at the C4 or C5 position.

Labeling the Butyl Side Chain: This requires a custom synthesis of pentanethioamide from ¹³C- or ²H-labeled precursors, such as labeled valeric acid or pentanal.

The table below outlines potential strategies for isotopic labeling.

| Labeling Position | Isotope | Precursor | Method |

| Carboxylic Acid | ¹³C or ¹⁴C | Ethyl 2-butyl-5-bromothiazole-4-carboxylate | Halogen-metal exchange followed by quenching with labeled CO₂ researchgate.net |

| Thiazole Nitrogen | ¹⁵N | [¹⁵N]Pentanethioamide | Hantzsch Synthesis |

| Thiazole Carbon (C2) | ¹³C | Pentane[¹³C]thioamide | Hantzsch Synthesis |

| Butyl Chain | ¹³C or ²H | Labeled pentanoic acid | Conversion to labeled pentanethioamide, followed by Hantzsch Synthesis |

These synthetic strategies provide a robust framework for producing 2-Butyl-1,3-thiazole-5-carboxylic acid on a large scale and for generating a diverse library of analogues and isotopically labeled versions for comprehensive scientific investigation.

Iii. Advanced Spectroscopic and Structural Elucidation of 2 Butyl 1,3 Thiazole 5 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of 2-Butyl-1,3-thiazole-5-carboxylic acid by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In a typical ¹H NMR spectrum, the acidic proton of the carboxylic acid group would appear as a broad singlet significantly downfield, generally in the 10-13 ppm range, due to deshielding and hydrogen bonding. The single proton on the thiazole (B1198619) ring (H-4) would resonate in the aromatic region, typically between 8.0 and 8.5 ppm. The protons of the butyl chain would show characteristic signals: a triplet for the terminal methyl group (~0.9 ppm), a multiplet for the adjacent methylene (B1212753) group (~1.4 ppm), another multiplet for the next methylene group (~1.7 ppm), and a triplet for the methylene group directly attached to the thiazole ring, shifted further downfield (~3.0 ppm) due to the influence of the electron-withdrawing heterocyclic ring.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid would be found in the 165-180 ppm region. The two carbons of the thiazole ring would have distinct chemical shifts, with the carbon atom between the sulfur and nitrogen atoms (C2, attached to the butyl group) appearing around 160-170 ppm and the carbon at position 5 (attached to the carboxylic acid) resonating around 120-130 ppm. The carbons of the butyl chain would appear in the upfield region (10-40 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Butyl-1,3-thiazole-5-carboxylic acid (Note: These are predicted values based on general principles and data from similar structures.)

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| COOH | 10.0 - 13.0 (broad s) | 165.0 - 180.0 |

| Thiazole C2 | - | 160.0 - 170.0 |

| Thiazole C4 | 8.0 - 8.5 (s) | 140.0 - 150.0 |

| Thiazole C5 | - | 120.0 - 130.0 |

| Butyl-CH₂ (α to thiazole) | ~3.0 (t) | 30.0 - 40.0 |

| Butyl-CH₂ | ~1.7 (m) | 25.0 - 35.0 |

| Butyl-CH₂ | ~1.4 (m) | 20.0 - 25.0 |

| Butyl-CH₃ | ~0.9 (t) | 10.0 - 15.0 |

s = singlet, t = triplet, m = multiplet

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is employed to confirm the molecular weight and formula (C₈H₁₁NO₂S, Molecular Weight: 185.25 g/mol ) of the compound and to study its fragmentation patterns, which provides further structural evidence. biosynth.com In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion ([M]⁺) would be measured, allowing for the unambiguous determination of the elemental composition.

Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation. Key fragmentation pathways for carboxylic acids often involve the loss of the hydroxyl group ([M-17]⁺) or the entire carboxyl group ([M-45]⁺). libretexts.org For 2-Butyl-1,3-thiazole-5-carboxylic acid, fragmentation of the butyl chain is also expected, with characteristic losses of alkyl fragments. Common fragmentation patterns for thiazole rings may include ring opening or cleavage, providing a unique fingerprint for the molecule's core structure. researchgate.net

Table 2: Expected Key Ions in the Mass Spectrum of 2-Butyl-1,3-thiazole-5-carboxylic acid

| m/z Value (Predicted) | Ion Structure / Fragment Lost |

| 185 | Molecular Ion [M]⁺ |

| 168 | [M - OH]⁺ |

| 140 | [M - COOH]⁺ |

| 128 | [M - C₄H₉]⁺ (Loss of butyl group) |

Infrared (IR) Spectroscopy for Characterization of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 2-Butyl-1,3-thiazole-5-carboxylic acid would be dominated by absorptions from the carboxylic acid group. A very broad absorption band, typically spanning from 2500 to 3300 cm⁻¹, is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com

A strong, sharp absorption corresponding to the carbonyl (C=O) stretch would be observed between 1710 and 1760 cm⁻¹. spectroscopyonline.com The spectrum would also feature C-H stretching vibrations from the butyl group and the thiazole ring just below 3000 cm⁻¹. Vibrations associated with the C=N and C-S bonds within the thiazole ring would appear in the fingerprint region (below 1600 cm⁻¹), contributing to the unique spectral signature of the compound. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for 2-Butyl-1,3-thiazole-5-carboxylic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (broad) |

| Carbonyl | C=O stretch | 1710 - 1760 (strong) |

| Alkyl | C-H stretch | 2850 - 2960 |

| Thiazole Ring | C=N stretch, Ring vibrations | 1400 - 1600 |

| Carboxylic Acid | C-O stretch | 1210 - 1320 |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Separation Studies

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are crucial techniques for assessing the purity of 2-Butyl-1,3-thiazole-5-carboxylic acid and for separating it from any impurities or related compounds. These methods are widely used for the analysis of carboxylic acids in various samples. nih.gov

A reversed-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of an acidified aqueous solution (e.g., with formic or acetic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The acidic mobile phase ensures that the carboxylic acid is in its protonated, less polar form, leading to better retention and peak shape. Detection is commonly achieved using a UV detector, as the thiazole ring possesses a chromophore that absorbs UV light. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Structure

Although a specific crystal structure for 2-Butyl-1,3-thiazole-5-carboxylic acid has not been reported, single crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and MS.

X-ray diffraction analysis would reveal the preferred conformation of the butyl group relative to the planar thiazole ring. It would show the extent of rotation around the single bonds, providing insight into the molecule's spatial configuration in the crystalline form. As the molecule is achiral, diastereomeric purity is not applicable.

Iv. Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A study on the conformational analysis of thiazole-5-carboxylic acid (T5CA) utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to determine the stable conformations and electronic properties of the molecule. Such calculations are fundamental to understanding the geometry, stability, and reactivity of thiazole (B1198619) derivatives.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity.

For thiazole derivatives, the HOMO is typically distributed over the thiazole ring and the substituent groups, indicating the regions susceptible to electrophilic attack. The LUMO, conversely, is localized on the thiazole ring and electron-withdrawing groups, marking the sites for nucleophilic attack. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

Based on FMO analysis of related thiazole compounds, the following reactivity parameters for 2-Butyl-1,3-thiazole-5-carboxylic acid can be inferred:

| Parameter | Description | Implication for 2-Butyl-1,3-thiazole-5-carboxylic acid |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability. The butyl group, being an electron-donating group, would slightly raise the HOMO energy level compared to the parent T5CA. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Reflects the electron-accepting ability. The LUMO energy would be less affected by the butyl group. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | A key indicator of chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Ionization Potential (I) | Energy required to remove an electron (I ≈ -EHOMO) | Lower ionization potential suggests a better electron donor. |

| Electron Affinity (A) | Energy released upon gaining an electron (A ≈ -ELUMO) | Higher electron affinity indicates a better electron acceptor. |

| Global Hardness (η) | Resistance to change in electron distribution (η = (I-A)/2) | A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. |

| Global Softness (S) | The reciprocal of global hardness (S = 1/2η) | Higher softness implies higher reactivity. |

| Electronegativity (χ) | The power to attract electrons (χ = (I+A)/2) | Influences the direction of charge transfer in a reaction. |

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. For thiazole-5-carboxylic acid, TD-DFT calculations have been used to determine the excited state energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in the UV-Vis spectrum.

The electronic transitions are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. The presence of the butyl group at the 2-position and the carboxylic acid group at the 5-position on the thiazole ring will influence the electronic transitions. The π-conjugated system of the thiazole ring is the primary chromophore. The butyl group may cause a slight bathochromic (red) shift in the absorption maxima due to its electron-donating nature.

Theoretical vibrational analysis using DFT provides a detailed understanding of the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, specific bands in the experimental spectra can be assigned to particular molecular motions. For carboxylic acids, characteristic vibrational modes include the O-H stretching of the hydroxyl group, the C=O stretching of the carbonyl group, and various C-H and ring vibrations.

For 2-Butyl-1,3-thiazole-5-carboxylic acid, the expected vibrational modes would include:

O-H stretch: A broad band characteristic of the carboxylic acid dimer.

C-H stretches: Both aromatic (from the thiazole ring) and aliphatic (from the butyl group) C-H stretching vibrations.

C=O stretch: A strong absorption band for the carbonyl group of the carboxylic acid.

C=N and C=C stretches: Vibrations associated with the thiazole ring.

Ring vibrations: In-plane and out-of-plane bending modes of the thiazole ring.

CH2 and CH3 bends: Bending vibrations from the butyl group.

DFT calculations, often with a scaling factor to correct for anharmonicity and basis set deficiencies, can accurately predict these vibrational frequencies.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule and its interactions with the surrounding environment, such as a solvent. For a flexible molecule like 2-Butyl-1,3-thiazole-5-carboxylic acid, which has rotatable bonds in the butyl chain and the carboxylic acid group, MD simulations can reveal the preferred conformations and the energy barriers between them.

MD simulations can provide insights into:

Conformational Preferences: Identifying the most stable rotamers of the butyl group and the orientation of the carboxylic acid group relative to the thiazole ring.

Solvent Effects: How the presence of a solvent (e.g., water, ethanol) influences the conformational equilibrium and the interactions of the molecule. The simulations can model the hydrogen bonding between the carboxylic acid group and solvent molecules.

Dynamical Behavior: Understanding the flexibility and motion of different parts of the molecule over time.

While specific MD studies on 2-Butyl-1,3-thiazole-5-carboxylic acid are not available, the general methodology involves placing the molecule in a simulation box with solvent molecules and solving Newton's equations of motion for all atoms over a period of time.

Application of Quantum Chemical Descriptors for Structure-Property Relationships

Quantum chemical descriptors, derived from DFT calculations, are numerical values that quantify various aspects of a molecule's electronic structure and are used to establish Quantitative Structure-Property Relationships (QSPR). These descriptors help in understanding how the molecular structure influences its physical, chemical, and biological properties.

Key quantum chemical descriptors for 2-Butyl-1,3-thiazole-5-carboxylic acid would include:

Polarizability: The ease with which the electron cloud of the molecule can be distorted by an external electric field.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface of the molecule, which helps in identifying the regions prone to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: Provides information about charge distribution, hybridization, and intramolecular charge transfer interactions. For thiazole-5-carboxylic acid, NBO analysis has been used to study stabilization and donor-acceptor orbital interactions.

Advanced Conformational Analysis and Energy Minimization Studies

Advanced conformational analysis involves systematically exploring the potential energy surface of a molecule to identify all stable conformers and the transition states connecting them. For 2-Butyl-1,3-thiazole-5-carboxylic acid, this would involve rotating the single bonds associated with the butyl group and the carboxylic acid group.

V. Chemical Reactivity and Derivatization Strategies

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a key handle for derivatization, readily undergoing transformations to form a variety of functional groups. These reactions are fundamental to modifying the compound's solubility, polarity, and ability to interact with biological targets.

The carboxylic acid of 2-butyl-1,3-thiazole-5-carboxylic acid can be converted into esters and amides, which are common isosteres and derivatives in drug design.

Esterification is typically achieved through Fischer esterification, involving reaction with an alcohol under acidic conditions. This reaction is an equilibrium process, often requiring removal of water to drive it to completion.

Amidation is a widely used transformation for creating compounds with potential biological activity. This conversion is generally accomplished by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling agents used for this purpose include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). These methods facilitate the formation of an amide bond under mild conditions, preserving the integrity of the thiazole (B1198619) ring. The synthesis of a variety of amide derivatives has been explored in the development of potential therapeutic agents.

| Derivative | Reaction Type | Typical Reagents | Conditions |

|---|---|---|---|

| Esters | Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Strong Acid Catalyst (e.g., H₂SO₄) | Reflux |

| Amides | Amide Coupling | Amine (R-NH₂), Coupling Agents (e.g., EDC/HOBt, HATU) | Room Temperature, Inert Solvent (e.g., DMF) |

To access a broader range of derivatives, the carboxylic acid can be converted into more reactive functional groups, such as acid halides.

Acid Halides , particularly acid chlorides, are valuable synthetic intermediates because they are more reactive than the parent carboxylic acid. They are readily prepared by treating 2-butyl-1,3-thiazole-5-carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The mechanism involves the conversion of the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. These highly reactive acid chlorides can then be easily converted into esters, amides, and anhydrides through nucleophilic acyl substitution.

Nitriles can be synthesized from the carboxylic acid, typically through a two-step process. First, the carboxylic acid is converted to a primary amide. Subsequent dehydration of the amide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (B1165640) yields the corresponding nitrile.

Reactivity at the Thiazole Ring System

The thiazole ring, an aromatic heterocycle, possesses its own characteristic reactivity, which can be exploited for further functionalization.

The thiazole ring contains two heteroatoms, nitrogen and sulfur, which can be targeted in oxidation reactions. Oxidation of the nitrogen atom with oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) can lead to the formation of the corresponding thiazole N-oxide. The sulfur atom can also be oxidized, potentially forming a non-aromatic sulfoxide (B87167) or sulfone, although this can sometimes lead to ring instability. Under more vigorous oxidative conditions, or with certain oxidants, the thiazole ring may undergo oxidative cleavage. For instance, studies on related thiazole compounds have shown that oxidation can result in ring-opening to yield sulfonic acids or disulfides.

| Oxidizing Agent | Site of Oxidation | Potential Product |

|---|---|---|

| mCPBA | Ring Nitrogen | Thiazole N-oxide |

| Peracetic Acid | Ring Sulfur, Ring System | Sulfone, Sulfonic Acid (ring-opened) |

| Potassium Permanganate (KMnO₄) | Ring System | Thiazole (aromatization from thiazoline) or ring-opened products |

The electronic nature of the thiazole ring dictates its susceptibility to substitution reactions. The calculated pi-electron density in the parent thiazole ring indicates that the C5 position is the most favorable site for electrophilic substitution. However, in 2-butyl-1,3-thiazole-5-carboxylic acid, this position is already occupied. The directing effects of the C2-butyl group (electron-donating) and the C5-carboxylic acid group (electron-withdrawing) make the C4 position the most likely site for subsequent electrophilic attack (e.g., halogenation, nitration).

Conversely, the C2 position of the thiazole ring is known to be susceptible to deprotonation by strong bases, such as organolithium reagents. This generates a C2-lithiated species, a potent nucleophile that can react with various electrophiles, allowing for the introduction of new substituents at this position. This reactivity provides a powerful tool for derivatization at the C2 carbon.

Strategic Derivatization for Functional Enhancement and Specific Research Applications

The modification of the 2-butyl-1,3-thiazole-5-carboxylic acid scaffold is a key strategy in drug discovery for enhancing biological activity and specificity. By synthesizing various ester and amide derivatives, researchers can modulate the compound's physicochemical properties to improve its interaction with biological targets.

For example, derivatization of analogous thiazole-5-carboxylate structures has been instrumental in developing potent and selective inhibitors for specific enzymes. In one study, a series of 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivatives were synthesized and identified as nanomolar inhibitors of the kinesin HSET, a target for cancer therapy. Similarly, novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have been designed and synthesized as potential anti-tumor agents, inspired by the structure of the kinase inhibitor dasatinib. Furthermore, other research has focused on synthesizing novel 1,3-thiazole derivatives as potential anti-Candida agents, highlighting the versatility of this scaffold in addressing infectious diseases. These examples demonstrate that strategic derivatization, particularly through modification of the carboxylic acid moiety, is a validated approach for creating functionally enhanced molecules for targeted research applications.

| Core Scaffold | Derivatization Strategy | Research Application | Reference |

|---|---|---|---|

| Thiazole-5-carboxylate | Amide synthesis at C5 | Inhibition of kinesin HSET for cancer research | |

| 2-Amino-thiazole-5-carboxylic acid | Phenylamide synthesis at C5 | Development of anti-tumor agents | |

| 1,3-Thiazole | Substitution at C2 and C4 | Development of anti-Candida agents |

Vi. Structure Activity Relationship Sar Studies of 2 Butyl 1,3 Thiazole 5 Carboxylic Acid and Its Analogues

Target-Specific SAR for Mechanistic Understanding

Understanding the SAR in the context of a specific biological target provides deeper insights into the mechanism of action and facilitates the rational design of more potent and selective inhibitors.

The mitotic kinesin HSET (KIFC1) is a target for cancer therapy, and thiazole (B1198619) derivatives have emerged as potent inhibitors. nih.gov SAR studies on a series of 2-(3-benzamidopropanamido)thiazole-5-carboxylates have provided a clear correlation between structural features and HSET binding efficacy. acs.orgnih.gov

Key findings from these studies include:

Thiazole Core: As mentioned, the C-5 ethyl ester and the C-4 methyl group are crucial for high potency. Their removal leads to significant losses in activity. acs.org

Benzamide (B126) Moiety: The substitution pattern on the benzamide ring, which is attached to the C-2 position via a propanamide linker, is a major determinant of potency. A 3-position substituent on the benzamide ring is preferred. While a 3-cyano group provided good activity, it was found that five-membered heterocyclic rings, such as oxadiazole, were optimal. A 2-methyl tetrazol-5-yl substituent yielded a compound with a HSET IC₅₀ of 27 nM. nih.gov

Linker: The length of the alkyl linker between the C-2 amino group and the benzamide was also investigated. Extending the propanamide linker to a butanamide resulted in a significant drop in activity. acs.org

| Compound Moiety | Modification | Effect on HSET Inhibition |

|---|---|---|

| Thiazole Ring | Removal of C-5 Ethyl Ester | ~3000-fold reduction in potency |

| Removal of C-4 Methyl Group | ~65-fold reduction in potency | |

| Benzamide Ring (at C-2) | Substitution at 3-position with 2-methyl tetrazol-5-yl | Significant improvement in potency (IC50 = 27 nM) |

| Substitution with hydrogen-bond donor in heterocyclic ring | Elimination of potency | |

| Linker | Homologation (propanamide to butanamide) | Significant reduction in potency |

Thiazole derivatives are a rich source of antimicrobial agents, and extensive SAR studies have been conducted to optimize their activity against various pathogens. mdpi.comkau.edu.sanih.gov The antimicrobial profile is highly dependent on the substitution pattern around the thiazole core.

Antibacterial Activity: The presence of a phenyl ring is often shown to enhance antibacterial action in thiazole hybrids. jchemrev.com In one study of 2,4,5-trisubstituted thiazoles, aryl substituents on a thiosemicarbazide (B42300) moiety at the C-5 position conferred better activity than alkyl or aralkyl groups. kau.edu.sa Specifically, introducing an electron-withdrawing group, such as fluorine, at the para-position of the aryl ring led to the most potent compounds in the series, with broad-spectrum activity against Gram-positive bacteria. kau.edu.sa

Antifungal Activity: The same study found that aryl substituents also improved antifungal activity against C. albicans. kau.edu.sa A phenyl group (unsubstituted) provided good activity, while a 4-fluorophenyl group resulted in moderate activity. kau.edu.sa Other research has shown that substitutions with chloro and phenyl groups can significantly influence biological activity by increasing lipophilicity and enhancing interaction with microbial membranes.

| Position | Substituent Type | Impact on Antimicrobial Activity | Example |

|---|---|---|---|

| C-5 | Arylthiosemicarbazide | Higher activity than alkyl derivatives | Potent against S. aureus, B. subtilis |

| 4-Fluorophenyl on thiosemicarbazide | Broad-spectrum antibacterial activity | MIC of 6.25 µg/mL against B. subtilis | |

| General | Phenyl Ring | Generally enhances antibacterial action | Observed in thiazole-pyrazoline hybrids |

| General | Hybridization with other heterocycles (e.g., Pyrazoline) | Can induce promising overall antibacterial and antifungal activities | Thiazolyl–2-Pyrazoline hybrids |

SAR in Antiplatelet Activity Studies

Direct experimental data on the antiplatelet activity of 2-Butyl-1,3-thiazole-5-carboxylic acid is not extensively available in the reviewed scientific literature. However, the broader class of thiazole derivatives has been investigated for antiplatelet effects, offering valuable insights into the structural features that may influence this activity.

The carboxylic acid moiety at the 5-position of the thiazole ring is a common feature in many biologically active molecules, including some non-steroidal anti-inflammatory drugs (NSAIDs) with antiplatelet properties. This acidic group is often crucial for activity, as it can participate in key interactions with biological targets. For instance, in the context of cyclooxygenase (COX-1) inhibition, a mechanism for antiplatelet action, the carboxylic acid can form important salt bridges with residues like Arginine 120 at the enzyme's active site.

SAR studies on various thiazole-containing compounds have highlighted the importance of the substituents at different positions of the thiazole ring in modulating their antiplatelet potential. For instance, in a series of N,N'-disubstituted thiourea (B124793) derivatives containing a thiazole moiety, the nature of the substituents was found to significantly impact their ability to inhibit arachidonic acid-induced platelet aggregation. While a direct comparison is not possible, these findings underscore the sensitivity of antiplatelet activity to structural modifications on and around the thiazole core.

In studies of other heterocyclic compounds with antiplatelet activity, the nature of the substituent at a position equivalent to the 2-position of the thiazole ring plays a significant role. For example, in a series of thiadiazole derivatives, substitutions on an aryl ring at this position influenced the potency against different platelet aggregation inducers like ADP and arachidonic acid. Specifically, derivatives with a 4-methyl or 4-methoxy substituent on the aryl group showed notable activity. This suggests that both electronic and steric factors of the substituent at the 2-position are critical determinants of antiplatelet efficacy.

Given the structure of 2-Butyl-1,3-thiazole-5-carboxylic acid, the presence of the carboxylic acid group is a favorable feature for potential antiplatelet activity. The butyl group at the 2-position, being an aliphatic and flexible chain, would offer different steric and electronic properties compared to the more commonly studied aryl or substituted aryl groups in other antiplatelet thiazole analogues. Without specific experimental data, it is hypothesized that this butyl group would influence the compound's interaction with the target protein's binding pocket, potentially affecting its inhibitory potency.

SAR in Anti-hyperuricemia Research (Analogues of Febuxostat)

The research into analogues of Febuxostat, a potent non-purine xanthine (B1682287) oxidase (XO) inhibitor, provides a more detailed framework for understanding the potential anti-hyperuricemia activity of 2-Butyl-1,3-thiazole-5-carboxylic acid. Febuxostat itself is a 2-aryl-1,3-thiazole-5-carboxylic acid derivative, and extensive SAR studies have been conducted on its analogues to identify key structural requirements for XO inhibition.

The carboxylic acid group at the 5-position of the thiazole ring is a critical pharmacophore for XO inhibition. It is known to form crucial hydrogen bonds and salt bridge interactions with key amino acid residues in the active site of the enzyme, such as Arginine 880 and Threonine 1010. Molecular docking studies have consistently shown that this acidic moiety anchors the inhibitor within the binding pocket. Modifications of this group, such as conversion to amides or bioisosteric replacement with a tetrazole ring, have been explored, often resulting in a decrease in inhibitory activity, highlighting the importance of the free carboxylic acid.

The substituent at the 2-position of the thiazole ring is another major determinant of XO inhibitory potency. In Febuxostat, this is a 3-cyano-4-isobutoxyphenyl group, which fits into a specific hydrophobic pocket of the enzyme's active site. SAR studies on Febuxostat analogues have demonstrated that the nature of this aryl group and its substituents significantly influences activity. For instance, the presence of an electron-withdrawing group, such as a cyano or nitro group, at the 3'-position of the phenyl ring has been shown to enhance inhibitory efficiency. academie-sciences.fr The replacement of the thiazole ring of Febuxostat with other heterocyclic rings like pyrazole (B372694), imidazole, and triazole has also been investigated to explore novel XO inhibitors. academie-sciences.frkoreascience.kr

In the case of 2-Butyl-1,3-thiazole-5-carboxylic acid, the presence of the essential carboxylic acid at the 5-position is a positive feature. However, the substitution of the 2-aryl group with a butyl chain represents a significant structural deviation from Febuxostat and its potent analogues. The flexible, non-aromatic butyl group would likely have a considerably different interaction profile within the hydrophobic pocket of the XO active site compared to the rigid, planar aryl groups of known inhibitors. This structural change may lead to a weaker binding affinity and, consequently, lower inhibitory activity against xanthine oxidase.

A series of thiazole-5-carboxylic acid derivatives were designed and synthesized as potential XO inhibitors, and it was found that di-substituted compounds as the B ring (the ring attached to the 2-position of the thiazole) were more potent than mono-substituted derivatives. researchgate.net This further emphasizes the importance of the nature of the substituent at this position.

The table below summarizes the key structural features and their importance for the xanthine oxidase inhibitory activity of Febuxostat analogues.

| Structural Feature | Position on Thiazole Ring | Importance for XO Inhibition | Interaction with XO Active Site |

| Carboxylic Acid | 5 | High | Forms hydrogen bonds and salt bridges with Arg880 and Thr1010. |

| Aryl Group | 2 | High | Fits into a hydrophobic pocket; substitutions modulate activity. |

| Substituents on Aryl Group | - | Moderate to High | Electron-withdrawing groups can enhance potency. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of new, unsynthesized compounds and to gain insights into the molecular properties that are important for a specific biological effect.

In the context of antiplatelet activity, 2D and 3D-QSAR studies have been performed on various series of thiazole and oxadiazole derivatives. These studies have developed predictive models with good statistical significance (high r² values), indicating a strong correlation between the structural descriptors and the observed antiplatelet activity. gyanvihar.orggyanvihar.org The descriptors identified as important in these models often relate to the electronic, steric, and hydrophobic properties of the molecules, underscoring the role of these features in the interaction with the biological target. While these models were not specifically developed for 2-Butyl-1,3-thiazole-5-carboxylic acid, they provide a framework for understanding how different physicochemical properties of thiazole derivatives can influence their antiplatelet potential.

For anti-hyperuricemia research, several 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been conducted on Febuxostat analogues as xanthine oxidase inhibitors. koreascience.krresearchgate.net These studies have generated robust models with high predictive power. The contour maps derived from these models have visually represented the regions around the molecules where certain properties are favorable or unfavorable for activity. For example, CoMFA studies have highlighted the importance of steric and electrostatic fields, indicating that bulky, electropositive groups at specific positions can enhance XO inhibition. koreascience.kr A study on 2-(indol-5-yl)thiazole derivatives identified the R₃ position as crucial for biological activity, where electropositive and bulkier substituents were found to be beneficial. koreascience.kr

These QSAR models for XO inhibitors consistently emphasize the importance of the structural features discussed in the SAR section, such as the carboxylic acid and the nature of the substituent at the 2-position. The models can quantitatively predict the inhibitory potency (pIC₅₀) of new analogues. Although these models have been developed using training sets that primarily contain aryl or heteroaryl substituents at the 2-position, they could potentially be used to predict the activity of 2-Butyl-1,3-thiazole-5-carboxylic acid. However, as an aliphatic substituent, the butyl group would represent an extrapolation from the chemical space of the training data, and the prediction would need to be interpreted with caution. The findings from these predictive models can guide the rational design of novel and more potent thiazole-based inhibitors for both antiplatelet and anti-hyperuricemia applications.

Vii. Biological Investigations and Mechanistic Pathways

In Vitro Mechanistic Studies of Biological Activities

Comprehensive in vitro studies to elucidate the specific biological mechanisms of 2-Butyl-1,3-thiazole-5-carboxylic acid have not been extensively reported. While the broader class of thiazole (B1198619) derivatives has been subject to numerous biological evaluations, data pertaining directly to the 2-butyl substituted variant is scarce.

Enzyme Inhibition Assays (e.g., Carbonic Anhydrase Isoforms)

The thiazole scaffold is present in various compounds known to inhibit metalloenzymes, including carbonic anhydrases (CAs). rsc.orgunifi.it These enzymes are crucial in physiological processes such as pH regulation and ion transport. unifi.itnih.gov Studies on related series of benzothiazole-5- and 6-sulfonamides have identified potent inhibitors of several human carbonic anhydrase (hCA) isoforms, including hCA I, II, VII, and IX. unifi.it However, specific enzyme inhibition assays for 2-Butyl-1,3-thiazole-5-carboxylic acid against carbonic anhydrase isoforms or other enzymes are not available in the current scientific literature.

Interactive Data Table: Enzyme Inhibition Profile

| Enzyme Target | Compound | Inhibition Data (IC₅₀/Kᵢ) |

|---|

Cellular Target Engagement Studies (e.g., Direct Compound Binding to HSET Protein)

Direct cellular target engagement studies for 2-Butyl-1,3-thiazole-5-carboxylic acid have not been publicly documented. Research on structurally distinct, more complex derivatives, such as 2-(3-benzamidopropanamido)thiazole-5-carboxylates, has demonstrated direct binding to the human kinesin HSET (KIFC1) protein. nih.govnih.gov These studies utilized fluorescently-tagged probes to confirm target engagement within cells, revealing an ATP-competitive binding mode. nih.govacs.org Nevertheless, there is no published evidence to confirm whether 2-Butyl-1,3-thiazole-5-carboxylic acid engages with the HSET protein or other cellular targets in a similar manner.

Antiproliferative Effects on Specific Cancer Cell Lines (e.g., K563 Leukemia Cells)

The antiproliferative potential of various thiazole-containing compounds has been widely investigated against numerous cancer cell lines. nih.govmdpi.commdpi.com For instance, certain thiazolylbenzimidazole-4,7-diones and novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have shown significant activity against the K562 human chronic myeloid leukemia cell line. nih.govnih.gov One study reported that specific 2-amino-thiazole-5-carboxylic acid phenylamides exhibited high antiproliferative potency on K562 cells. mdpi.com Despite these findings for related structures, specific data on the antiproliferative effects of 2-Butyl-1,3-thiazole-5-carboxylic acid on K562 cells or other cancer cell lines are not present in the available research.

Interactive Data Table: Antiproliferative Activity

| Cell Line | Compound | Activity Data (IC₅₀/GI₅₀) |

|---|

Investigations into Interactions with Biological Macromolecules (e.g., Receptor Binding)

Specific studies detailing the interaction of 2-Butyl-1,3-thiazole-5-carboxylic acid with biological macromolecules, such as receptors or transport proteins, are currently lacking. While various amino acid-derived thiazole peptidomimetic analogues have been synthesized to probe the substrate-binding site of P-glycoprotein, this research does not extend to the simpler 2-butyl derivative. nih.gov Without dedicated binding assays, the affinity and interaction profile of 2-Butyl-1,3-thiazole-5-carboxylic acid with specific biological macromolecules remain undetermined.

Metabolic Fate and Biotransformation Studies

While direct metabolic studies on 2-Butyl-1,3-thiazole-5-carboxylic acid are not published, its likely metabolic fate can be inferred from research on structurally analogous compounds.

Identification of Key Metabolites (e.g., Glycine (B1666218) Conjugates)

Research focused on human exposure to neonicotinoid insecticides has identified 2-chloro-1,3-thiazole-5-carboxylic acid (2-CTA) as a metabolite. researchgate.netnih.gov Subsequent biotransformation of 2-CTA in humans leads to the formation of a glycine conjugate, 2-chloro-1,3-thiazole-5-carboxylic acid glycine (2-CTA-gly), which is excreted in urine. researchgate.netnih.gov This metabolic pathway, where a carboxylic acid is conjugated with an amino acid, is a common phase II biotransformation reaction in humans to increase water solubility and facilitate excretion. nih.gov Given the structural similarity, it is plausible that 2-Butyl-1,3-thiazole-5-carboxylic acid undergoes a similar metabolic process, resulting in the formation of a corresponding glycine conjugate as a key metabolite.

Interactive Data Table: Potential Metabolites

| Parent Compound | Putative Key Metabolite | Metabolic Pathway |

|---|

Elucidation of Enzymatic Degradation Pathways in Biological Systems

While specific studies detailing the complete enzymatic degradation pathway of 2-Butyl-1,3-thiazole-5-carboxylic acid are not extensively documented in publicly available literature, a plausible pathway can be elucidated by examining the microbial degradation of structurally related thiazole and benzothiazole (B30560) compounds. The proposed degradation is likely to proceed through a series of enzymatic reactions targeting the butyl side chain and the thiazole ring.

Proposed Enzymatic Degradation Pathway

The biodegradation of 2-Butyl-1,3-thiazole-5-carboxylic acid is hypothesized to be initiated by the enzymatic oxidation of the butyl side chain, a common strategy employed by microorganisms to metabolize alkylated aromatic compounds. This initial step increases the water solubility of the compound and prepares it for further degradation. Following the modification of the side chain, the thiazole ring is likely activated for cleavage, culminating in the mineralization of the compound.

Step 1: Oxidation of the Butyl Side Chain

The degradation pathway is likely initiated by the action of monooxygenase or dioxygenase enzymes on the terminal methyl group of the butyl side chain. This results in the formation of a primary alcohol. Subsequent oxidation steps, catalyzed by alcohol and aldehyde dehydrogenases, would convert the alcohol to a carboxylic acid. This process is analogous to the microbial oxidation of alkanes and alkyl side chains on other aromatic compounds.

Step 2: Thiazole Ring Activation and Cleavage

Following the oxidation of the butyl group, the thiazole ring becomes the primary target for enzymatic attack. Drawing parallels from the biodegradation of benzothiazole by Rhodococcus species, the thiazole ring of 2-Butyl-1,3-thiazole-5-carboxylic acid is likely hydroxylated. This hydroxylation, catalyzed by a hydroxylase, would destabilize the ring and facilitate its subsequent cleavage.

The cleavage of the thiazole ring is a critical step and is thought to be mediated by a dioxygenase, leading to the opening of the heterocyclic ring. This would result in the formation of an unstable intermediate that would be further broken down.

Step 3: Mineralization of Intermediates

The cleavage of the thiazole ring would release the sulfur and nitrogen atoms as inorganic sulfate (B86663) and ammonia, respectively. The remaining carbon skeleton would be further metabolized through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, ultimately leading to the formation of carbon dioxide and water.

Summary of Proposed Enzymatic Reactions

The following table outlines the key enzymatic steps and the classes of enzymes likely involved in the degradation of 2-Butyl-1,3-thiazole-5-carboxylic acid.

| Step | Proposed Transformation | Probable Enzyme Class |

| 1 | Oxidation of terminal methyl of the butyl group | Monooxygenase/Dioxygenase |

| 2 | Oxidation of the resulting alcohol to an aldehyde | Alcohol Dehydrogenase |

| 3 | Oxidation of the aldehyde to a carboxylic acid | Aldehyde Dehydrogenase |

| 4 | Hydroxylation of the thiazole ring | Hydroxylase |

| 5 | Cleavage of the thiazole ring | Dioxygenase |

| 6 | Release of inorganic sulfur and nitrogen | Hydrolases/Lyases |

It is important to note that this proposed pathway is based on the degradation of analogous compounds and further research is required to definitively elucidate the specific enzymes and intermediates involved in the biodegradation of 2-Butyl-1,3-thiazole-5-carboxylic acid. The microbial community responsible for this degradation would likely consist of a consortium of bacteria, with different species carrying out different steps of the pathway.

Viii. Emerging Research Areas and Potential Applications

Agrochemical Research Applications as Pesticide Candidates

The thiazole (B1198619) moiety is a foundational structure in many commercial pesticides, valued for its low toxicity, potent biological activity, and amenability to structural modification. nih.gov Research into derivatives of 2-Butyl-1,3-thiazole-5-carboxylic acid is driven by the need for novel agrochemicals with diverse modes of action to manage resistance and protect crops. nih.govnih.gov

Evaluation of Fungicidal Efficacy

While direct studies on the fungicidal activity of 2-Butyl-1,3-thiazole-5-carboxylic acid are not extensively documented in publicly available literature, the broader class of thiazole derivatives has demonstrated significant antifungal properties. researchgate.netnih.govresearchgate.netmdpi.comnih.govkau.edu.samdpi.com For instance, certain 2-hydrazinyl-1,3-thiazole derivatives have shown potent activity against pathogenic Candida species, with minimum inhibitory concentrations (MIC) lower than the reference drug fluconazole (B54011). nih.govmdpi.com Isothiazole-thiazole derivatives have also displayed excellent activity against oomycetes like Pseudoperonospora cubensis and Phytophthora infestans. nih.gov Thifluzamide, a commercial fungicide containing a thiazole ring, is a known succinate (B1194679) dehydrogenase inhibitor (SDHI) effective against rice sheath blight. researchgate.net The fungicidal potential of these related compounds suggests that 2-Butyl-1,3-thiazole-5-carboxylic acid and its derivatives are promising candidates for screening against a wide range of plant fungal pathogens.

Table 1: Fungicidal Activity of Selected Thiazole-Related Compounds

| Compound Class | Target Fungi | Observed Activity |

|---|---|---|

| 2-Hydrazinyl-thiazole derivatives | Candida albicans | MIC values as low as 3.9 µg/mL, outperforming fluconazole (MIC 15.62 µg/mL). nih.govmdpi.com |

| Isothiazole–thiazole derivatives | Pseudoperonospora cubensis, Phytophthora infestans | Excellent in vivo anti-oomycete activity (100% inhibition) at 100 mg L⁻¹. nih.gov |

Assessment of Antiviral Activity (e.g., against Tobacco Mosaic Virus)

Tobacco Mosaic Virus (TMV) is a devastating plant pathogen causing significant economic losses worldwide. mdpi.com The development of effective antiviral agents is a critical goal in agrochemical research. Thiazole and related thiadiazole derivatives have been identified as having potential anti-TMV activity. mdpi.comresearchgate.netnih.govdntb.gov.ua For example, a series of novel 1,3,4-thiadiazole (B1197879) derivatives demonstrated excellent protective activity against TMV, with one compound (E2) showing an EC50 of 203.5 µg/mL, superior to the commercial agent ningnanmycin (B12329754) (EC50 = 261.4 µg/mL). mdpi.comdntb.gov.ua These compounds may act by inhibiting the spread of the virus within the host plant and improving the plant's photosynthetic efficiency during infection. mdpi.com Although specific data for 2-Butyl-1,3-thiazole-5-carboxylic acid is limited, the established antiviral potential of the broader thiazole chemical class makes it a viable scaffold for developing new agents against TMV and other plant viruses.

Role as Inducers of Systemic Acquired Resistance (SAR) in Plants

Systemic Acquired Resistance (SAR) is a plant's innate defense mechanism that provides long-lasting, broad-spectrum protection against a wide range of pathogens. nih.gov Certain chemicals, known as plant activators, can induce SAR without direct antimicrobial activity. nih.gov Thiazole-containing compounds are prominent in this area. Benzo(1,2,3)thiadiazole-7-carbothioic acid S-methyl ester (BTH), a commercialized SAR inducer, activates plant defense genes. nih.gov Similarly, the fungicide isotianil, a 1,3-thiazole derivative, is known to activate plant resistance through the salicylic (B10762653) acid pathway. nih.gov Research has shown that some isothiazole-thiazole compounds can significantly up-regulate the expression of the SAR gene pr1. nih.gov Furthermore, studies on pyrazole (B372694) carboxylic acid derivatives, which share structural similarities, have confirmed their role as effective SAR inducers that trigger downstream signaling of the salicylic acid pathway. nih.gov This body of evidence strongly suggests that 2-Butyl-1,3-thiazole-5-carboxylic acid could function as a plant activator, stimulating the plant's own defense systems.

Utilization as Chemical Building Blocks in Combinatorial Chemistry and Compound Library Generation

The structure of 2-Butyl-1,3-thiazole-5-carboxylic acid is well-suited for use as a scaffold in combinatorial chemistry. nih.gov The carboxylic acid group at the 5-position serves as a versatile chemical handle, allowing for the straightforward synthesis of a wide array of derivatives, such as amides and esters. kau.edu.sanih.gov This functional group enables the attachment of diverse molecular fragments, facilitating the creation of large and varied compound libraries for high-throughput screening in drug discovery and agrochemical research. nih.gov For example, researchers have synthesized libraries of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives to develop potent and selective anti-tumor agents. nih.gov The stable thiazole core provides a rigid framework, while modifications at the carboxylic acid position and other sites on the ring can be systematically varied to explore structure-activity relationships (SAR) and optimize for desired biological activities. nih.govacs.org

Advanced Materials Science Research and Applications

Thiazole-based compounds are emerging as important components in the field of materials science. The rigid, planar, and electron-deficient nature of the thiazole ring makes it an attractive building block for organic electronic materials. mdpi.com Fused thiazole systems, such as thiazolo[5,4-d]thiazoles, form extended π-conjugated systems that are being investigated for use in organic light-emitting diodes (OLEDs) and photovoltaics. mdpi.com The carboxylic acid functionality on compounds like 2-Butyl-1,3-thiazole-5-carboxylic acid offers a reactive site for polymerization or for anchoring the molecule to surfaces, which is crucial for creating specialty polymers and resins with enhanced thermal stability and mechanical properties.

Environmental Persistence and Degradation Pathways

Analysis of Environmental Metabolites and Transformation Products

The analysis of environmental samples for metabolites and transformation products of 2-Butyl-1,3-thiazole-5-carboxylic acid is a complex undertaking. To date, specific metabolites of this compound in environmental matrices have not been extensively documented in scientific literature. However, based on the known reactivity of the thiazole ring and the typical metabolic pathways for organic compounds in the environment, several potential transformation products can be postulated.

The thiazole ring, while aromatic, can be susceptible to oxidative cleavage. nih.gov Microbial degradation pathways may involve the oxidation of the butyl side chain and the thiazole ring itself. One study on the degradation of a model thiazole pollutant, thioflavin T, using an advanced oxidation process and an enzymatic approach, revealed different degradation products, suggesting that the transformation pathway is highly dependent on the specific environmental conditions. nih.gov

Photodegradation is another significant pathway for the transformation of thiazole-containing compounds in the environment. Research on the photodegradation of a pharmaceutical compound containing a thiazole ring indicated that reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition can lead to the formation of an unstable endoperoxide, which then rearranges to other products. nih.gov This suggests that sunlight-exposed surface waters could be a medium for the transformation of 2-Butyl-1,3-thiazole-5-carboxylic acid.

Potential abiotic degradation pathways could also include hydrolysis of the carboxylic acid group, although this is generally a minor pathway for aromatic carboxylic acids under typical environmental pH ranges. The following table outlines potential transformation products based on general degradation mechanisms of similar compounds.

| Potential Transformation Product | Postulated Formation Pathway | Environmental Compartment of Concern |

|---|---|---|

| Side-chain hydroxylated derivatives | Microbial oxidation of the butyl group | Soil, Water, Sediment |

| Thiazole ring-opened products (e.g., thioamides, formamides) | Photodegradation (reaction with singlet oxygen), Microbial oxidation | Surface Waters, Soil |

| Decarboxylated thiazole | Microbial decarboxylation | Soil, Sediment |

| Sulfoxides of the thiazole ring | Microbial or photochemical oxidation of the sulfur atom | Water, Soil |

Studies on Degradation under Controlled Environmental Conditions

Biodegradation: The biodegradability of thiazole derivatives can be variable. The presence of both a heterocyclic ring and an alkyl chain suggests that both components could be subject to microbial attack. The carboxylic acid group generally enhances the water solubility and potential bioavailability of organic compounds for microbial degradation. Studies on the biodegradation of other xenobiotic heterocyclic compounds have shown that microbial consortia are often more effective than single strains in achieving complete mineralization. nih.gov